molecular formula C8H6BF3KN B1394604 Potassium (3-cyanomethylphenyl)trifluoroborate CAS No. 1073468-32-2

Potassium (3-cyanomethylphenyl)trifluoroborate

Cat. No.: B1394604
CAS No.: 1073468-32-2
M. Wt: 223.05 g/mol
InChI Key: ZKCMUCHAKQYUMT-UHFFFAOYSA-N
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Description

Potassium (3-cyanomethylphenyl)trifluoroborate is an organoboron compound that belongs to the class of potassium trifluoroborates. These compounds are known for their stability and versatility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling. The presence of the trifluoroborate group imparts unique properties to the compound, making it a valuable reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of potassium (3-cyanomethylphenyl)trifluoroborate typically involves the reaction of boronic acids with potassium bifluoride. The general reaction can be represented as follows:

R-B(OH)2+KHF2R-BF3K+2H2O\text{R-B(OH)}_2 + \text{KHF}_2 \rightarrow \text{R-BF}_3\text{K} + 2\text{H}_2\text{O} R-B(OH)2​+KHF2​→R-BF3​K+2H2​O

In this reaction, the boronic acid reacts with potassium bifluoride to form the trifluoroborate salt. The reaction is usually carried out in an aqueous medium and can be completed under mild conditions .

Industrial Production Methods: Industrial production of potassium trifluoroborates often involves scalable and efficient methods to ensure high yields and purity. One such method includes the use of potassium fluoride and tartaric acid, which avoids the etching of glassware and provides a simple work-up and isolation process .

Chemical Reactions Analysis

Types of Reactions: Potassium (3-cyanomethylphenyl)trifluoroborate undergoes various types of chemical reactions, including:

    Oxidation: The compound can participate in oxidation reactions, particularly in the presence of strong oxidizing agents.

    Reduction: It can also undergo reduction reactions, although these are less common.

    Substitution: The trifluoroborate group can be substituted in various nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines and alcohols are commonly used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, in oxidation reactions, the corresponding boronic acid or ester may be formed .

Scientific Research Applications

Potassium (3-cyanomethylphenyl)trifluoroborate has a wide range of applications in scientific research:

    Chemistry: It is extensively used in cross-coupling reactions, particularly the Suzuki–Miyaura coupling, to form carbon-carbon bonds.

    Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.

    Medicine: It is employed in the development of new drugs and therapeutic agents.

    Industry: The compound is used in the production of advanced materials and fine chemicals

Mechanism of Action

The mechanism of action of potassium (3-cyanomethylphenyl)trifluoroborate in cross-coupling reactions involves the transmetalation step, where the trifluoroborate group transfers to a palladium catalyst. This is followed by the formation of a carbon-carbon bond through reductive elimination. The compound acts as a nucleophilic partner in these reactions, facilitating the formation of complex organic molecules .

Comparison with Similar Compounds

  • Potassium phenyltrifluoroborate
  • Potassium (4-methylphenyl)trifluoroborate
  • Potassium (4-cyanophenyl)trifluoroborate

Comparison: Potassium (3-cyanomethylphenyl)trifluoroborate is unique due to the presence of the cyanomethyl group, which can influence its reactivity and stability. Compared to other potassium trifluoroborates, it offers distinct advantages in terms of its ability to participate in specific substitution reactions and its stability under various conditions .

Properties

IUPAC Name

potassium;[3-(cyanomethyl)phenyl]-trifluoroboranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BF3N.K/c10-9(11,12)8-3-1-2-7(6-8)4-5-13;/h1-3,6H,4H2;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKCMUCHAKQYUMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC(=CC=C1)CC#N)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BF3KN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90694351
Record name Potassium [3-(cyanomethyl)phenyl](trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90694351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1073468-32-2
Record name Borate(1-), [3-(cyanomethyl)phenyl]trifluoro-, potassium (1:1), (T-4)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1073468-32-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Potassium [3-(cyanomethyl)phenyl](trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90694351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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